molecular formula C7H7F3N2O3 B13891989 1-[2-(Trifluoromethoxy)ethyl]-1H-pyrazole-4-carboxylic acid

1-[2-(Trifluoromethoxy)ethyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B13891989
M. Wt: 224.14 g/mol
InChI Key: DQGCGZJFDDBJFW-UHFFFAOYSA-N
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Description

1-(2-(Trifluoromethoxy)ethyl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of the trifluoromethoxy group imparts distinct properties to the molecule, making it a valuable subject of study in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

The synthesis of 1-(2-(trifluoromethoxy)ethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a pyrazole derivative with a trifluoromethoxyethylating agent under controlled conditions. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

1-(2-(Trifluoromethoxy)ethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Mechanism of Action

The mechanism by which 1-(2-(trifluoromethoxy)ethyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to specific proteins, altering their function and modulating various biochemical pathways .

Comparison with Similar Compounds

When compared to other similar compounds, 1-(2-(trifluoromethoxy)ethyl)-1H-pyrazole-4-carboxylic acid stands out due to its unique trifluoromethoxy group. Similar compounds include:

The presence of the trifluoromethoxy group in 1-(2-(trifluoromethoxy)ethyl)-1H-pyrazole-4-carboxylic acid imparts unique properties that make it a valuable compound for various applications.

Properties

Molecular Formula

C7H7F3N2O3

Molecular Weight

224.14 g/mol

IUPAC Name

1-[2-(trifluoromethoxy)ethyl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C7H7F3N2O3/c8-7(9,10)15-2-1-12-4-5(3-11-12)6(13)14/h3-4H,1-2H2,(H,13,14)

InChI Key

DQGCGZJFDDBJFW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCOC(F)(F)F)C(=O)O

Origin of Product

United States

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